2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide
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Overview
Description
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with 2-chloro-N-cyclopropylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group and bromine atom suggests potential interactions with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the cyclopropylacetamide moiety.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a similar phenoxy structure but with a tetrahydro-2H-pyran ring instead of the cyclopropylacetamide group.
Uniqueness
2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTLZCDYILIEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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